molecular formula C6H11N3 B12977934 1-(1H-imidazol-2-yl)propan-2-amine

1-(1H-imidazol-2-yl)propan-2-amine

Cat. No.: B12977934
M. Wt: 125.17 g/mol
InChI Key: TXDNYIHPVKNPRJ-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)propan-2-amine typically involves the reaction of imidazole with appropriate alkylating agents. One common method is the alkylation of imidazole with 2-bromo-1-propanamine under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-imidazol-2-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .

Comparison with Similar Compounds

  • 1-(1H-imidazol-1-yl)propan-2-amine
  • 2-(1H-imidazol-2-yl)ethanamine
  • 1-(1H-imidazol-4-yl)propan-2-amine

Comparison: 1-(1H-imidazol-2-yl)propan-2-amine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to molecular targets and distinct pharmacological properties .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)propan-2-amine

InChI

InChI=1S/C6H11N3/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4,7H2,1H3,(H,8,9)

InChI Key

TXDNYIHPVKNPRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CN1)N

Origin of Product

United States

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